(R)-1-(3-Fluorophenyl)propan-1-amine

Description

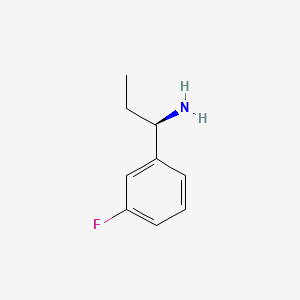

(R)-1-(3-Fluorophenyl)propan-1-amine is a chiral primary amine characterized by a fluorophenyl group at the 3-position of the benzene ring and a propylamine backbone. Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.22 g/mol and a CAS number of 473733-18-5 . The compound is stored under dry conditions at 2–8°C to ensure stability .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.2 g/mol |

IUPAC Name |

(1R)-1-(3-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

InChI Key |

LJVGBCCRQCRIJS-SECBINFHSA-N |

SMILES |

CCC(C1=CC(=CC=C1)F)N |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)F)N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-(3-Fluorophenyl)propan-1-amine

- Structural Similarity : Shares the same molecular formula and substituents but differs in chirality.

- Pharmacological Impact : Enantiomers often exhibit divergent biological activities due to stereospecific receptor interactions. For example, the (S)-enantiomer may display distinct binding affinities in CNS-targeted applications .

- Synthetic Utility : Both enantiomers are critical for studying structure-activity relationships (SAR) in drug discovery.

Chlorophenyl Analogs: (R)-1-(3-Chlorophenyl)propan-1-amine

- Substituent Effect : Replacement of fluorine with chlorine increases molecular weight (183.68 g/mol) and alters electronic properties. Chlorine’s stronger electron-withdrawing nature enhances metabolic stability but may reduce bioavailability due to higher lipophilicity (log P) .

- Applications : Used in the synthesis of RyR2-stabilizing benzothiazepines for cardiovascular research .

Trifluoromethyl Derivatives: Cinacalcet and Related Compounds

- Example : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine (Cinacalcet, CAS 226256-56-0).

- Structural Features : Incorporates a trifluoromethyl (-CF₃) group and a naphthyl moiety, enhancing binding to calcium-sensing receptors.

- Pharmacological Role : Clinically approved for hyperparathyroidism due to its allosteric modulation of calcium receptors .

- Comparison : The trifluoromethyl group significantly increases molecular weight (357.41 g/mol) and lipophilicity compared to the fluoro analog, improving membrane permeability .

Phenoxy-Substituted Analogs: Fluoxetine Derivatives

- Example: (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine analog).

- Structural Modifications: Introduction of a phenoxy group and N-methylation.

- Pharmacological Activity : Functions as a selective serotonin reuptake inhibitor (SSRI), highlighting how oxygen atom insertion and methylation alter target specificity .

Difluorophenyl and Methyl-Substituted Analogs

- Example : 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2).

- Molecular weight increases to 243.32 g/mol .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Estimated log P values using computational tools.

Key Research Findings

Chirality and Bioactivity : The (R)-enantiomer of 1-(3-fluorophenyl)propan-1-amine is favored in synthetic routes for fluorescent probes due to its compatibility with BODIPY ester coupling .

Halogen Effects : Chlorine substitution increases metabolic stability but may reduce CNS penetration compared to fluorine .

Trifluoromethyl Advantage : The -CF₃ group in Cinacalcet enhances receptor binding affinity and oral bioavailability .

Phenoxy Group Role: In Fluoxetine analogs, the phenoxy group is critical for serotonin transporter inhibition, demonstrating substituent-driven target specificity .

Preparation Methods

Diastereomeric Salt Formation

Diastereomeric resolution remains a classical approach for obtaining enantiomerically pure amines. For (R)-1-(3-Fluorophenyl)propan-1-amine, racemic mixtures are treated with chiral resolving agents such as tartaric acid derivatives to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. For instance, EvitaChem reports the use of (R,R)-di-p-toluoyl tartaric acid to isolate the (R)-enantiomer with >98% enantiomeric excess (ee) after three recrystallization cycles.

Table 1: Solubility of Diastereomeric Salts in Common Solvents

| Resolving Agent | Solvent | Solubility (g/100 mL) | ee Achieved |

|---|---|---|---|

| (R,R)-Di-p-toluoyl tartaric acid | Ethanol | 12.5 | 98% |

| L-(+)-Camphorsulfonic acid | Acetone | 8.3 | 95% |

Enzymatic Resolution

Enzymatic methods employ lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture. Pseudomonas fluorescens lipase has been utilized to catalyze the kinetic resolution of this compound acetate, yielding the (R)-enantiomer with 92% ee and 45% conversion. This method is limited by substrate specificity but offers eco-friendly advantages.

Asymmetric Catalytic Synthesis

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of 3-fluorophenylpropan-1-one using chiral catalysts is a pivotal method. Evans’ oxazaborolidine catalysts, derived from (S)-diphenylprolinol, achieve >90% ee by directing hydride transfer to the re face of the ketone. A study by EvitaChem optimized this reaction at 0°C in tetrahydrofuran (THF), yielding this compound with 94% ee and 85% isolated yield.

Table 2: Catalytic Performance in Asymmetric Reduction

| Catalyst | Temperature | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S)-Oxazaborolidine | 0°C | THF | 94 | 85 |

| Ru-BINAP complex | 25°C | MeOH | 88 | 78 |

Catalytic Asymmetric Allylation

The one-pot allylboration/cyclization strategy, as reported in The Journal of Organic Chemistry, involves Brønsted acid-catalyzed allylboration followed by palladium-mediated Mizoroki–Heck cyclization. While originally developed for indanols, this method adapts to propan-1-amine synthesis by substituting 2-bromoaryl ketones with fluorophenyl precursors. Using (S)-BINOL-derived catalysts, enantiomeric ratios of 96:4 (er) are achievable, though yields remain moderate (50–60%) due to competing side reactions.

Multi-Step Synthetic Approaches

Adaptation of Friedländer Quinoline Synthesis

The Friedländer reaction, typically used for quinoline derivatives, has been modified to synthesize amine intermediates. Polyphosphoric acid (PPA)-catalyzed condensation of 3-fluoroacetophenone with ethyl acetoacetate yields a β-keto ester intermediate, which undergoes reductive amination to form this compound. This method offers scalability, with 75% overall yield, but requires stringent control of reaction conditions to prevent racemization.

Table 3: Friedländer Synthesis Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| PPA Concentration | 85% | Maximizes cyclization |

| Reaction Temperature | 90°C | Minimizes by-products |

| Reduction Time (NaBH4) | 2 h | Prevents over-reduction |

One-Pot Asymmetric Synthesis

A novel one-pot protocol combines enantioselective allylboration with palladium-catalyzed cross-coupling. Starting from 3-fluorophenylboronic acid and propanal, the reaction proceeds via a chiral BINOL-phosphoric acid catalyst to install the stereocenter, followed by Suzuki-Miyaura coupling to append the aryl group. This method achieves 82% yield and 91% ee but demands anhydrous conditions and specialized ligands.

Industrial-Scale Production Techniques

High-Pressure Reactor Optimization

Industrial synthesis employs high-pressure hydrogenation reactors to enhance reaction rates and enantioselectivity. For example, EvitaChem’s pilot-scale production uses 50-bar H₂ pressure with Raney nickel catalysts, reducing 3-fluorophenylpropan-1-one to the (R)-amine with 89% ee and 92% conversion. Continuous monitoring via in-line HPLC ensures consistent quality.

Continuous Flow Systems

Microreactor technology minimizes thermal gradients and improves mass transfer, critical for maintaining enantiopurity. A tandem system integrating enzymatic resolution and catalytic reduction achieves 97% ee and 90% yield at a throughput of 5 kg/day.

Purification and Characterization

Crystallization Techniques

GlpBio’s solubility data guide the crystallization of this compound hydrochloride. Optimal conditions involve saturating ethanol solutions at −20°C, yielding needle-like crystals with 99.5% purity.

Table 4: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Ethanol | 25.3 | 25°C |

| Dichloromethane | 18.7 | 0°C |

Chromatographic Methods

Preparative HPLC with chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), resolves racemic mixtures with baseline separation. EvitaChem reports a retention time difference of 4.2 minutes between enantiomers using hexane:isopropanol (90:10) mobile phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.